An In-depth Technical Guide to Ethyl 3-cyclopropylpyrazole-4-carboxylate and its Core Properties
An In-depth Technical Guide to Ethyl 3-cyclopropylpyrazole-4-carboxylate and its Core Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties of Ethyl 3-cyclopropylpyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this guide also includes detailed information for the closely related and well-characterized analog, Ethyl 3-methyl-1H-pyrazole-4-carboxylate, to provide valuable comparative insights and a foundational understanding of this class of molecules.
Chemical and Physical Properties
Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate is a solid organic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol .[1] While specific quantitative physical properties for this compound are not widely reported, data for the analogous methyl derivative provides a useful reference point.
Table 1: Core Chemical and Physical Properties
| Property | Value (Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate) | Value (Ethyl 3-methyl-1H-pyrazole-4-carboxylate) |
| Molecular Formula | C9H12N2O2 | C7H10N2O2 |
| Molecular Weight | 180.20 g/mol [1] | 154.17 g/mol |
| Appearance | Solid[1] | White to light yellow powder/crystal |
| Melting Point | Data not available | 49-55 °C[2][3][4][5] |
| Boiling Point | Data not available | 280.6 ± 20.0 °C[2] |
| SMILES String | CCOC(C1=CNN=C1C2CC2)=O[1] | CCOC(=O)C1=C(C)NN=C1 |
| InChI Key | HGCJVGPZFAUPOM-UHFFFAOYSA-N[1] | HHYVTIKYZUMDIL-UHFFFAOYSA-N |
| CAS Number | 1246471-38-4[4] | 85290-78-4[4][6] |
Spectral Data (Analog: Ethyl 3-methyl-1H-pyrazole-4-carboxylate)
Table 2: ¹H NMR Spectral Data of Ethyl 3-methyl-1H-pyrazole-4-carboxylate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.15 | s | 1H | Pyrazole C5-H |
| ~4.30 | q | 2H | O-CH₂-CH₃ |
| ~2.45 | s | 3H | Pyrazole C3-CH₃ |
| ~1.35 | t | 3H | O-CH₂-CH₃ |
Table 3: ¹³C NMR Spectral Data of Ethyl 3-methyl-1H-pyrazole-4-carboxylate
| Chemical Shift (δ) ppm | Assignment |
| ~164 | C=O (Ester) |
| ~140 | Pyrazole C3 |
| ~138 | Pyrazole C5 |
| ~110 | Pyrazole C4 |
| ~60 | O-CH₂-CH₃ |
| ~14 | O-CH₂-CH₃ |
| ~12 | Pyrazole C3-CH₃ |
Table 4: IR and Mass Spectrometry Data of Ethyl 3-methyl-1H-pyrazole-4-carboxylate
| Spectroscopic Method | Key Peaks/Values |
| IR (Infrared) Spectroscopy | ~3200-3400 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch, ester), ~1600 cm⁻¹ (C=N stretch) |
| Mass Spectrometry (MS) | m/z = 154 (M⁺), fragments corresponding to loss of ethoxy and ethyl groups. |
Experimental Protocols: Synthesis of Pyrazole-4-carboxylates
While a specific, detailed protocol for the synthesis of Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate is not widely published, a general and robust method for the synthesis of analogous 3-substituted-1H-pyrazole-4-carboxylates involves the cyclocondensation of a β-ketoester with hydrazine. The following is a representative protocol for the synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate.
Protocol: Synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate
Materials:
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Ethyl acetoacetate
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Hydrazine hydrate
-
Ethanol
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Hydrochloric acid (for workup)
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Sodium bicarbonate (for workup)
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Ethyl acetate (for extraction)
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Anhydrous sodium sulfate (for drying)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in ethanol.
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Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
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Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a dilute solution of hydrochloric acid, followed by a saturated solution of sodium bicarbonate, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure Ethyl 3-methyl-1H-pyrazole-4-carboxylate.
Caption: General workflow for the synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate.
Biological Activity and Signaling Pathways
Specific biological activity data for Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate is not extensively documented. However, the pyrazole nucleus is a well-established pharmacophore present in numerous biologically active compounds and approved drugs.[2][7][8]
General Biological Activities of Pyrazole Derivatives:
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Anti-inflammatory: Many pyrazole derivatives exhibit potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key in the prostaglandin synthesis pathway.[9]
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Antimicrobial: The pyrazole scaffold has been incorporated into compounds with significant antibacterial and antifungal properties.[6][10]
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Anticancer: A growing body of research highlights the potential of pyrazole derivatives as anticancer agents, with activities against various cancer cell lines.[6][10]
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Other Activities: Pyrazole-containing molecules have also been investigated for their analgesic, anticonvulsant, antiviral, and insecticidal properties.[2]
The diverse biological activities of pyrazole derivatives stem from their ability to interact with a wide range of biological targets, including enzymes and receptors. The specific nature and position of substituents on the pyrazole ring play a crucial role in determining the pharmacological profile of the molecule.
Caption: Common biological activities associated with the pyrazole scaffold.
Conclusion
Ethyl 3-cyclopropylpyrazole-4-carboxylate represents an interesting building block for the development of novel therapeutic agents, leveraging the proven pharmacological potential of the pyrazole core. While specific experimental data for this molecule is currently limited, the information available for the closely related analog, Ethyl 3-methyl-1H-pyrazole-4-carboxylate, provides a solid foundation for its physical and chemical characterization. The diverse biological activities associated with the pyrazole class of compounds underscore the potential for Ethyl 3-cyclopropylpyrazole-4-carboxylate and its derivatives in future drug discovery and development efforts. Further research is warranted to fully elucidate the specific properties and biological profile of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ethyl-3-methyl-1H-pyrazole-4-carboxylate CAS#: 85290-78-4 [m.chemicalbook.com]
- 3. CAS 85290-78-4 | 4H23-1-7Y | MDL MFCD08443874 | Ethyl 5-methyl-1H-pyrazole-4-carboxylate | SynQuest Laboratories [synquestlabs.com]
- 4. ethyl-3-methyl-1H-pyrazole-4-carboxylate85290-78-4,Purity99%_NE Scientific Natick Innovation Center [molbase.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemscene.com [chemscene.com]
- 7. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN112174891A - Preparation method of penflufen metabolite - Google Patents [patents.google.com]
- 10. WO2021181122A1 - Gpr52 modulator compounds - Google Patents [patents.google.com]
